molecular formula C16H16N4O B7558950 N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide

N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide

Cat. No. B7558950
M. Wt: 280.32 g/mol
InChI Key: YDYCABGWRBSKKH-UHFFFAOYSA-N
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Description

N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The exact mechanism of action of N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide is not fully understood. However, it has been suggested that the compound exerts its therapeutic effects by inhibiting various enzymes and signaling pathways involved in inflammation, cancer, and diabetes.
Biochemical and Physiological Effects:
Studies have shown that N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. The compound has also been reported to exhibit anti-cancer effects by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. Additionally, N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

The advantages of using N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide in lab experiments include its high purity, stability, and ease of synthesis. However, the limitations of using this compound include its relatively low solubility in aqueous solutions and the need for specialized equipment for its synthesis and purification.

Future Directions

Future research on N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further studies could investigate the compound's potential use as an anti-inflammatory and anti-cancer agent in human clinical trials. Furthermore, the development of more efficient synthesis methods and the optimization of the compound's pharmacokinetic properties could also be explored.
In conclusion, N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide is a promising chemical compound with potential therapeutic properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of novel therapeutic agents for various diseases.

Synthesis Methods

The synthesis of N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide involves the reaction of 3-pyrrol-1-ylbenzoic acid with 2,5-dimethylpyrazole in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as a catalyst. The reaction mixture is then purified using column chromatography to obtain the final product in good yield and purity.

Scientific Research Applications

N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic properties. It has been reported to exhibit anti-inflammatory, anti-cancer, and anti-diabetic properties. The compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-12-10-15(19(2)18-12)17-16(21)13-6-5-7-14(11-13)20-8-3-4-9-20/h3-11H,1-2H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDYCABGWRBSKKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC(=CC=C2)N3C=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,5-dimethylpyrazol-3-yl)-3-pyrrol-1-ylbenzamide

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